molecular formula C10H9NO2 B1589323 5-Acetoxyindole CAS No. 5594-91-2

5-Acetoxyindole

Cat. No. B1589323
CAS RN: 5594-91-2
M. Wt: 175.18 g/mol
InChI Key: QHPPUHQLQLSMHC-UHFFFAOYSA-N
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Description

5-Acetoxyindole is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18400 . It is also known by other names such as 1H-Indol-5-yl acetate and 5-Acetoxy-indol .


Synthesis Analysis

The synthesis of 5-Acetoxyindole involves the reaction of 5-Indolol with Ethanoic anhydride . This reaction has been reported in various literature .


Molecular Structure Analysis

The molecular structure of 5-Acetoxyindole consists of a heterocyclic indole ring with an acetoxy group at the 5th position . Further structural analysis would require more specific data or computational modeling.


Physical And Chemical Properties Analysis

5-Acetoxyindole has a density of 1.256g/cm3, a boiling point of 339.08ºC at 760 mmHg, and a flash point of 158.87ºC . The exact mass is 175.06300 and the LogP value is 2.09320 .

Scientific Research Applications

Neuropharmacology and Neurotransmitter Modulation

5-Acetoxyindole has been studied for its effects on neurotransmitter receptors and synaptic responses. Research has shown that 5-Hydroxyindole (a related compound) can potentiate responses mediated by alpha 7 nicotinic acetylcholine receptors (nAChRs). This effect has been observed in human cells and animal models, indicating a potential role in modulating neurotransmitter systems, particularly acetylcholine-induced glutamate release in the brain (Zwart et al., 2002).

Synthesis and Chemistry

5-Acetoxyindole has been utilized in the synthesis of various indole derivatives, which are significant in pharmaceutical chemistry. For instance, it has been used in the synthesis of 5:6-Dihydroxyindole, a compound relevant to the study of melanin chemistry (Beer et al., 1948). Additionally, its derivatives have been explored for antiviral activities (Mezentseva et al., 1991).

Medical Diagnosis and Monitoring

5-Acetoxyindole and its metabolites, such as 5-Hydroxyindoleacetic acid (5-HIAA), are used as biochemical markers in medical diagnostics. For example, 5-HIAA is a significant marker in the diagnosis and monitoring of neuroendocrine tumors (Ewang-Emukowhate et al., 2019).

Analytical Chemistry and Detection Methods

Advancements in analytical techniques have enabled the efficient measurement of 5-Hydroxyindole derivatives in biological fluids. This includes methods like high-performance liquid chromatography and electrochemical detection, which are crucial for understanding 5-Hydroxyindole metabolism and its implications in various disorders (Mulder et al., 2005).

Psychiatric and Neurological Research

There's a significant interest in 5-Hydroxyindoles, including 5-Acetoxyindole, in the field of psychiatric and neurological research. These compounds are studied for their potential roles in conditions like depression and anxiety, as they are closely linked to serotonin metabolism (Goodwin & Post, 1983).

Future Directions

Indoles, including 5-Acetoxyindole, are significant heterocyclic systems in natural products and drugs. The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, future research may focus on exploring the biological activities of 5-Acetoxyindole and its derivatives, as well as developing novel synthesis methods.

properties

IUPAC Name

1H-indol-5-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(12)13-9-2-3-10-8(6-9)4-5-11-10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPPUHQLQLSMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469225
Record name 5-Acetoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetoxyindole

CAS RN

5594-91-2
Record name 5-Acetoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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